N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is an organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the benzamide core.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction where 3-methoxypyrrolidine reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The furan ring and pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(3-hydroxypyrrolidin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(3-aminopyrrolidin-1-yl)benzamide
- N-(furan-2-ylmethyl)-4-(3-chloropyrrolidin-1-yl)benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the methoxy group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-16-8-9-19(12-16)14-6-4-13(5-7-14)17(20)18-11-15-3-2-10-22-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOUKZDDMMVIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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